Cas no 5066-78-4 (Chasmanine)
Chasmanine Chemical and Physical Properties
Names and Identifiers
-
- Chasmanine
- hasmanine
- Chasmanin
- Toroko base II
- Talitasamine
- (1alpha,6alpha,14alpha,16beta)-20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol
- FS-9838
- 5066-78-4
- AKOS037514582
- 20-ethyl-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitane-8,14alpha-diol
- (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
- Tokoro-base II
- Q-100569
- CHEMBL2227793
- CHEBI:132641
- 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol
- Aconitane-8,14-diol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, (1-alpha,6-alpha,14-alpha,16-beta)-
- FT-0698490
- DTXSID80964898
- NS00067888
- 11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
- DA-51823
- 11-ETHYL-6,16,18-TRIMETHOXY-13-(METHOXYMETHYL)-11-AZAHEXACYCLO[7.7.2.1(2),?.0(1),(1)?.0(3),?.0(1)(3),(1)?]NONADECANE-4,8-DIOL
-
- Inchi: InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1
- InChI Key: DBODJJZRZFZBBD-RIVIBFSZSA-N
- SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
Computed Properties
- Exact Mass: 451.29300
- Monoisotopic Mass: 451.29338803 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 451.6
- XLogP3: 0.5
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.485
- Melting Point: 90-91 ºC
- Boiling Point: 552.9±50.0 °C at 760 mmHg
- Flash Point: 288.2±30.1 °C
- PSA: 80.62000
- LogP: 1.09400
Chasmanine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended condition sin the description
Chasmanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N1946-5mg |
Chasmanine |
5066-78-4 | 5mg |
¥5800 | 2022-08-31 | ||
| ChemScence | CS-0018259-5mg |
Chasmanine |
5066-78-4 | 5mg |
$580.0 | 2022-04-27 | ||
| TRC | C291883-1mg |
Chasmanine |
5066-78-4 | 1mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C291883-2.5mg |
Chasmanine |
5066-78-4 | 2.5mg |
$ 81.00 | 2023-04-18 | ||
| TRC | C291883-5mg |
Chasmanine |
5066-78-4 | 5mg |
$ 110.00 | 2023-04-18 | ||
| DC Chemicals | DCC-061-20 mg |
Chasmanine |
5066-78-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0337-5mg |
Chasmanine |
5066-78-4 | 98% | 5mg |
$420 | 2023-09-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55584-1mg |
Chasmanine |
5066-78-4 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55584-5mg |
Chasmanine |
5066-78-4 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S0818-25 mg |
Chasmanine |
5066-78-4 | 25mg |
¥6274.00 | 2022-04-26 |
Chasmanine Suppliers
Chasmanine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Chasmanine
Chasmanine (CAS No. 5066-78-4): An Overview of Its Chemical Properties and Biological Activities
Chasmanine (CAS No. 5066-78-4) is a naturally occurring alkaloid that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, derived from the plant Tabernaemontana divaricata, belongs to the class of indole alkaloids and has been the subject of numerous studies aimed at elucidating its chemical properties and biological activities.
The chemical structure of Chasmanine is characterized by a complex indole skeleton with multiple functional groups, including hydroxyl and methoxy substituents. These structural features contribute to its diverse biological activities, making it a valuable compound for both academic research and pharmaceutical development. Recent advancements in analytical techniques have enabled more detailed investigations into the molecular mechanisms underlying the effects of Chasmanine.
In terms of its chemical properties, Chasmanine exhibits high stability under various conditions, which is crucial for its storage and handling in laboratory settings. Its solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO) facilitates its use in a wide range of experimental protocols. Additionally, the compound's low molecular weight (approximately 354.4 g/mol) allows for efficient absorption and distribution within biological systems, enhancing its potential as a therapeutic agent.
The biological activities of Chasmanine have been extensively studied, with a particular focus on its anti-inflammatory, antiviral, and anticancer properties. One of the most notable findings is its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect has been demonstrated in both in vitro and in vivo models, suggesting potential applications in the treatment of inflammatory diseases.
In the context of antiviral activity, recent studies have shown that Chasmanine can effectively inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism by which Chasmanine exerts its antiviral effects is not yet fully understood but is believed to involve interference with viral entry or replication processes. These findings open up new avenues for the development of antiviral therapies based on natural products.
The anticancer properties of Chasmanine have also been a subject of intense research. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound appears to target multiple signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. These findings highlight the potential of Chasmanine as a lead compound for the development of novel anticancer drugs.
Beyond its direct biological activities, Chasmanine has also shown promise as a tool for understanding cellular processes. For instance, it has been used to investigate the role of specific enzymes in metabolic pathways and to study protein-protein interactions. The ability to modulate these processes makes Chasmanine a valuable reagent for both basic research and drug discovery efforts.
In conclusion, Chasmanine (CAS No. 5066-78-4) is a multifaceted compound with significant potential in various areas of scientific research and pharmaceutical development. Its unique chemical structure and diverse biological activities make it an intriguing subject for further investigation. As research continues to uncover new insights into the mechanisms underlying its effects, it is likely that Chasmanine will play an increasingly important role in advancing our understanding of complex biological systems and developing new therapeutic strategies.
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